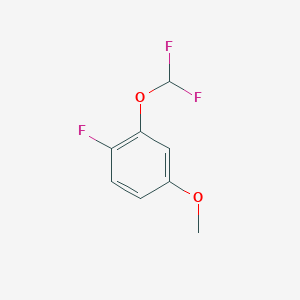
2-(Difluoromethoxy)-1-fluoro-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various laboratory techniques .科学研究应用
DFMO has been studied for its potential applications in scientific research. For example, it has been used as a reagent in the synthesis of a variety of molecules, such as phenols and amines. It has also been used as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of heterocyclic compounds. In addition, it has been used as a starting material for the synthesis of a variety of biologically active molecules, such as antibiotics.
作用机制
The mechanism of action of DFMO is not fully understood, but it is believed to involve the formation of a reactive intermediate, which can then react with other molecules to form new products. This intermediate is believed to be formed through an electrophilic substitution reaction, in which the fluorine atoms of DFMO are replaced by other atoms or molecules. This reaction is thought to be catalyzed by the presence of a base, such as an alkoxide or hydroxide ion.
Biochemical and Physiological Effects
DFMO has been found to have a number of biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes involved in the synthesis of glycosaminoglycans, which are important components of the extracellular matrix. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. Finally, it has been found to inhibit the activity of enzymes involved in the synthesis of lysosomal enzymes, which are important for the digestion of macromolecules.
实验室实验的优点和局限性
DFMO has a number of advantages and limitations when used in lab experiments. One of the major advantages of DFMO is its high reactivity, which makes it a useful reagent for organic synthesis. In addition, it is relatively inexpensive and easy to obtain, which makes it a viable option for lab experiments. However, DFMO also has some limitations, such as its low solubility in water and its potential to form toxic byproducts when reacted with certain compounds.
未来方向
DFMO has a number of potential future directions. For example, it could be used in the synthesis of new molecules for medicinal chemistry applications. In addition, it could be used as a catalyst in the synthesis of polymers, or as a reactant in the synthesis of heterocyclic compounds. Finally, it could be used as a starting material for the synthesis of new biologically active molecules.
合成方法
DFMO can be synthesized through a variety of methods, such as the Friedel-Crafts alkylation of 2-fluoro-1-methoxybenzene with 1,1-difluoroethane, or the reaction of 1-fluoro-2-methoxybenzene with difluoromethylmagnesium chloride. Alternatively, it can also be synthesized from 2-fluoro-1-methoxybenzene and 1,1-difluoroethane in a one-pot procedure. All of these methods are well-established and have been used to synthesize DFMO in high yields.
安全和危害
属性
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-5-2-3-6(9)7(4-5)13-8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAPXIKEXKSLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)


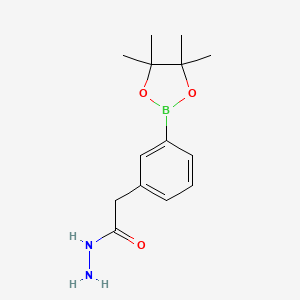



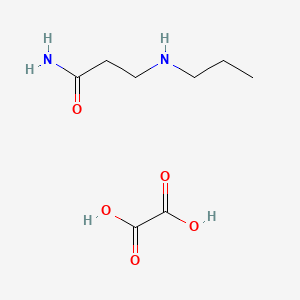
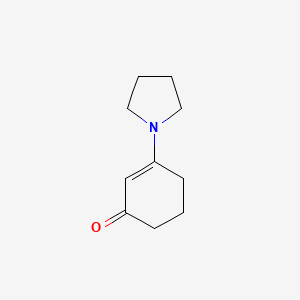
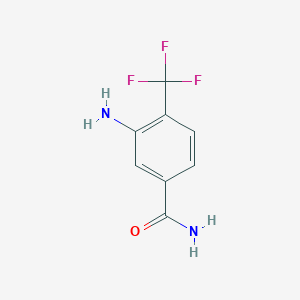

![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)
